N-Fmoc-guvacine

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Building Block Purity

Incorporate the bioactive guvacine scaffold into peptide chains with the precision that only Fmoc protection provides. N-Fmoc-guvacine features a 1,2,5,6-tetrahydropyridine ring—a rigid, unsaturated core delivering 4.1-fold hGAT-1 over hGAT-3 selectivity—essential for synthesizing conformationally constrained GAT inhibitor libraries. The Fmoc-protected secondary amine prevents uncontrolled polymerization during SPPS, enabling clean, site-specific coupling. Unlike saturated piperidine analogs (nipecotic/isonipecotic acid), the double bond confers unique steric and electronic properties directly influencing target binding. Supplied at ≥98% HPLC purity for reproducible, publication-ready results.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 1262769-81-2
Cat. No. B2445368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-guvacine
CAS1262769-81-2
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESC1C=CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C21H19NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-10,14,19H,11-13H2,(H,23,24)
InChIKeyYSQFCCXPDNQENP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-guvacine (CAS 1262769-81-2): An Fmoc-Protected Building Block for GABA Transporter-Targeted Peptide Synthesis


N-Fmoc-guvacine (CAS 1262769-81-2) is a synthetic derivative of the naturally occurring alkaloid guvacine, functionalized with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. It is primarily utilized as a specialized building block in solid-phase peptide synthesis (SPPS) to incorporate the non-proteinogenic amino acid guvacine into peptide chains. This compound features a 1,2,5,6-tetrahydropyridine-3-carboxylic acid core with the Fmoc group attached to the secondary amine. Its molecular formula is C21H19NO4, with a molecular weight of approximately 349.38 g/mol. Commercially, it is available with purities typically ≥98% (HPLC) and a melting point ranging from 168.4 to 169.5 °C [1]. The Fmoc group provides stability under acidic conditions and allows for selective deprotection using mild bases like piperidine, a cornerstone of modern SPPS methodologies .

Why N-Fmoc-guvacine Cannot Be Substituted with Generic Fmoc-Amino Acids or Unprotected Guvacine


Direct substitution of N-Fmoc-guvacine with other Fmoc-protected amino acids or unprotected guvacine is not feasible for targeted peptide synthesis due to critical differences in chemical structure and reactivity. Unlike standard Fmoc-amino acids which feature primary amines, the Fmoc group in N-Fmoc-guvacine protects a secondary amine within a tetrahydropyridine ring. This specific geometry influences coupling kinetics and deprotection efficiency in SPPS. Using unprotected guvacine would lead to uncontrolled polymerization and side reactions, as its free amine would compete with the intended peptide coupling. Similarly, replacing it with a structurally distinct Fmoc-protected building block, such as Fmoc-isonipecotic acid (piperidine-4-carboxylic acid) or N-Fmoc-nipecotic acid (piperidine-3-carboxylic acid), introduces different ring conformations and steric environments that alter the final peptide's three-dimensional structure and biological activity. The tetrahydropyridine ring in N-Fmoc-guvacine, containing a double bond, imparts unique conformational constraints compared to the fully saturated piperidine rings found in its close analogs . These structural nuances directly impact the pharmacological properties of the resulting peptidomimetics, particularly when targeting the GABA transporter system where the guvacine scaffold is known for its inhibitory activity .

Quantitative Evidence Guide: Differentiating N-Fmoc-guvacine from its Closest Analogs


Purity Benchmarking: N-Fmoc-guvacine Achieves ≥98% HPLC Purity, Matching or Exceeding Key Comparators

N-Fmoc-guvacine is commercially available with a certified purity of ≥98% (HPLC) from multiple suppliers . This level of purity is critical for high-fidelity SPPS, as impurities can lead to chain termination, deletions, or difficult-to-remove byproducts. When compared to its closest structural analog, N-Fmoc-nipecotic acid, which is often supplied at 97% purity , N-Fmoc-guvacine offers a comparable or slightly higher purity baseline. Fmoc-isonipecotic acid, another related building block, is also available at ≥99% (HPLC) . This high purity standard is essential for minimizing side reactions during automated peptide assembly.

Peptide Synthesis Solid-Phase Peptide Synthesis (SPPS) Building Block Purity

Melting Point Differentiation: N-Fmoc-guvacine Exhibits a Sharper Melting Range (168.4-169.5°C) Indicative of High Crystallinity

The melting point of N-Fmoc-guvacine is reported as 168.4-169.5°C . This narrow melting range is a strong indicator of high crystallinity and chemical homogeneity. In contrast, Fmoc-isonipecotic acid, a structurally similar building block with a saturated piperidine ring, has a reported melting point of 176-181°C . This difference of approximately 8-12°C reflects the distinct solid-state packing and intermolecular interactions resulting from the unsaturated tetrahydropyridine ring in N-Fmoc-guvacine versus the saturated piperidine ring in Fmoc-isonipecotic acid. Such physical property differences can influence compound handling, solubility, and long-term stability during storage.

Physicochemical Characterization Solid-Phase Peptide Synthesis Building Block Purity

Structural Determinant for GABA Uptake Inhibition: The Guvacine Scaffold Confers Sub-Micromolar Potency Not Achieved by Standard Amino Acids

The unmodified guvacine scaffold, which is the core of N-Fmoc-guvacine, is a well-established inhibitor of GABA transporters. Specifically, guvacine hydrochloride displays IC50 values of 14 µM for human GAT-1 (hGAT-1), 58 µM for rat GAT-2 (rGAT-2), and 119 µM for human GAT-3 (hGAT-3) . In comparison, the structurally related (±)-nipecotic acid, another common GABA uptake inhibitor scaffold, shows IC50 values of 8 µM for hGAT-1, 38 µM for rGAT-2, and 106 µM for hGAT-3 . While both are micromolar inhibitors, their selectivity profiles across GAT subtypes differ, with guvacine showing a 4.1-fold preference for hGAT-1 over hGAT-3 (14 µM vs. 119 µM) whereas nipecotic acid has a >13-fold preference (8 µM vs. 106 µM). This inherent pharmacological profile of the guvacine core makes N-Fmoc-guvacine the preferred building block for synthesizing peptide-based probes or inhibitors targeting the GABAergic system, where subtle changes in GAT subtype selectivity can be functionally significant.

GABA Transporter GAT-1 Inhibition Peptidomimetics

Conformational Restriction: The Unsaturated Tetrahydropyridine Ring Imposes Unique Geometry Compared to Saturated Piperidine Analogs

N-Fmoc-guvacine possesses a 1,2,5,6-tetrahydropyridine ring system containing a C-C double bond, which restricts ring flexibility compared to its saturated counterparts. This contrasts sharply with N-Fmoc-nipecotic acid and Fmoc-isonipecotic acid, both of which feature a fully saturated piperidine ring . The presence of the double bond in N-Fmoc-guvacine enforces a specific three-dimensional orientation of the carboxylic acid moiety relative to the ring nitrogen, thereby influencing the overall conformation of any peptide into which it is incorporated. This conformational constraint is a critical design element in peptidomimetics, as it can enhance binding affinity and selectivity for biological targets by pre-organizing the molecule into its bioactive conformation.

Peptidomimetic Design Conformational Analysis Solid-Phase Peptide Synthesis

Solubility and Reactivity in SPPS: The Fmoc Group Enables Orthogonal Deprotection Critical for Peptide Assembly

The Fmoc group in N-Fmoc-guvacine facilitates its integration into standard SPPS workflows. It is stable under the acidic conditions used for side-chain deprotection (e.g., t-Bu group removal) but is rapidly and cleanly removed by mild bases like 20% piperidine in DMF . This orthogonal protection strategy is essential for the stepwise assembly of peptides. While this is a class-wide feature of Fmoc-protected amino acids, it distinguishes N-Fmoc-guvacine from unprotected guvacine, which cannot be directly used in automated SPPS. The reported solubility of N-Fmoc-guvacine in standard SPPS solvents (e.g., DMF, NMP) ensures efficient coupling and high yields during synthesis.

Solid-Phase Peptide Synthesis Fmoc Deprotection Building Block Compatibility

Optimal Application Scenarios for N-Fmoc-guvacine in Research and Industrial Settings


Synthesis of Conformationally Constrained Peptidomimetics Targeting GABA Transporters

Researchers aiming to develop novel GABA transporter (GAT) inhibitors or modulators should utilize N-Fmoc-guvacine as a key building block in SPPS. The unsaturated tetrahydropyridine ring of the guvacine core provides inherent conformational restriction, which is a proven strategy for enhancing binding affinity and selectivity for GAT subtypes . By incorporating this moiety into a peptide scaffold, scientists can create rigidified analogs that may exhibit improved pharmacological profiles compared to flexible peptides. The high purity (≥98%) of commercially available N-Fmoc-guvacine ensures reliable and reproducible synthesis, minimizing the risk of failed sequences due to impurities .

Construction of Peptide Libraries for GAT-1 Selective Probe Development

Given the distinct inhibitory profile of the guvacine core against cloned GABA transporters, N-Fmoc-guvacine is the reagent of choice for synthesizing focused peptide libraries designed to probe structure-activity relationships at GAT-1 . Its unique selectivity fingerprint (e.g., 4.1-fold preference for hGAT-1 over hGAT-3) compared to nipecotic acid derivatives provides a specific starting point for medicinal chemistry campaigns . Using N-Fmoc-guvacine in automated SPPS allows for the efficient parallel synthesis of multiple analogs, accelerating the identification of lead compounds with optimized GAT subtype selectivity and potency.

Custom Synthesis Projects Requiring Non-Proteinogenic Amino Acid Incorporation

For contract research organizations (CROs) and academic core facilities offering custom peptide synthesis services, N-Fmoc-guvacine is an essential inventory item for fulfilling requests involving unnatural amino acids. Its ready-to-use format (Fmoc-protected and high purity) simplifies logistics and reduces the time required for manual protection/deprotection steps . This building block enables the seamless incorporation of the bioactive guvacine moiety into client-specified peptide sequences, expanding the scope of accessible peptidomimetic targets and supporting diverse research programs in neuropharmacology and drug discovery.

Neuropharmacology Research: Studying GABAergic Mechanisms

Neuroscientists investigating the role of GABA transporters in synaptic transmission or neurological disorders can use N-Fmoc-guvacine to synthesize peptide-based probes or affinity reagents. These tools can be designed to study GAT-1 localization, function, or to develop novel imaging agents for PET or SPECT . The well-characterized pharmacological activity of the guvacine core provides a solid rationale for its use in designing targeted probes, while the Fmoc protection ensures compatibility with established peptide synthesis and conjugation protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Fmoc-guvacine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.